3-Phenylureidobenzamide
Description
3-Phenylureidobenzamide is a benzamide derivative characterized by a ureido (-NH-C(=O)-NH-) group linking a phenyl moiety to the benzamide core. Its molecular structure (C₁₃H₁₁N₃O₂) confers unique physicochemical properties, such as moderate polarity due to the amide and urea functionalities, which influence solubility and hydrogen-bonding capacity. Applications of this compound are hypothesized to include pharmaceutical intermediates or bioactive molecules, though further pharmacological validation is required.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-13(18)10-5-4-8-12(9-10)17-14(19)16-11-6-2-1-3-7-11/h1-9H,(H2,15,18)(H2,16,17,19) |
InChI Key |
DPGBFFXNAAIYOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 3-Phenylureidobenzamide and related compounds:
Key Observations :
Insights :
Spectroscopic Characterization
Comparative spectroscopic data (¹H NMR) for selected compounds:
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